

An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B1419889

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CAS Number: 827316-43-8

Abstract

This technical guide provides a comprehensive overview of **ethyl 3-iodo-1H-pyrazole-4-carboxylate**, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document details the synthesis, physicochemical properties, spectral characterization, and critical applications of this versatile molecule, with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Strategic Importance of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a strategically important intermediate in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for chemical modification. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular complexity. This dual functionality makes

ethyl 3-iodo-1H-pyrazole-4-carboxylate a valuable scaffold for the construction of compound libraries for high-throughput screening and the targeted synthesis of complex bioactive molecules.

Synthesis and Mechanism

The most common and efficient synthesis of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** involves a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthetic Protocol: Diazotization-Iodination

This protocol outlines a robust procedure for the synthesis of **ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

Materials:

- Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Ice
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

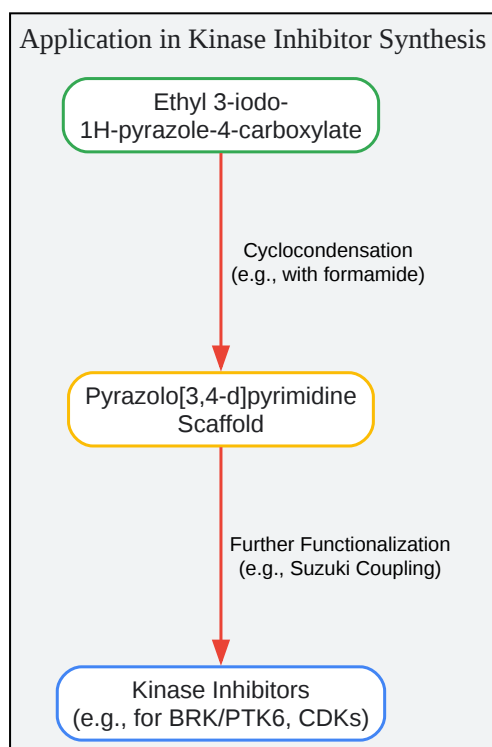
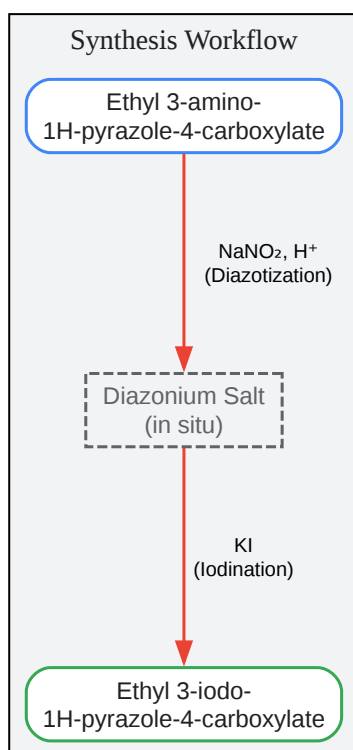
- Diazotization:

- Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a reaction vessel.
- Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in the color of the solution.
- Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
- Iodination:
 - In a separate vessel, prepare a solution of potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Extract the reaction mixture with ethyl acetate.
 - Wash the combined organic layers with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to afford **ethyl 3-iodo-1H-pyrazole-4-carboxylate** as a solid.

Causality of Experimental Choices and Mechanism

The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low temperatures, is crucial for the in situ generation of the pyrazolediazonium salt. The acid protonates the amino group, making it a better leaving group, while the low temperature prevents the premature decomposition of the unstable diazonium intermediate.

The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.



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Caption: Synthesis and Application of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is essential for its effective use in research and development.

Physicochemical Data

Property	Value	Source
CAS Number	827316-43-8	Multiple Chemical Suppliers
Molecular Formula	C ₆ H ₇ IN ₂ O ₂	Pharmaffiliates[1]
Molecular Weight	266.04 g/mol	Pharmaffiliates[1]
Appearance	White to light yellow powder or crystals	Sigma-Aldrich
Melting Point	Not available	
Solubility	Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.	General observation for similar compounds
Storage	Store in a refrigerator.	Sigma-Aldrich

Spectral Data

The following spectral data is for a closely related N-protected derivative, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, as detailed spectral information for the unprotected compound is not readily available in the cited literature.[2]

- ¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]
- ¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3.[2]
- Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45 (100).[2]

- High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for $[M+Na]^+$ $C_{10}H_{15}IN_2NaO_3$: 361.0019; Found: 361.0018.[\[2\]](#)

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** in drug discovery is as a versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively target the ATP-binding site of various kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

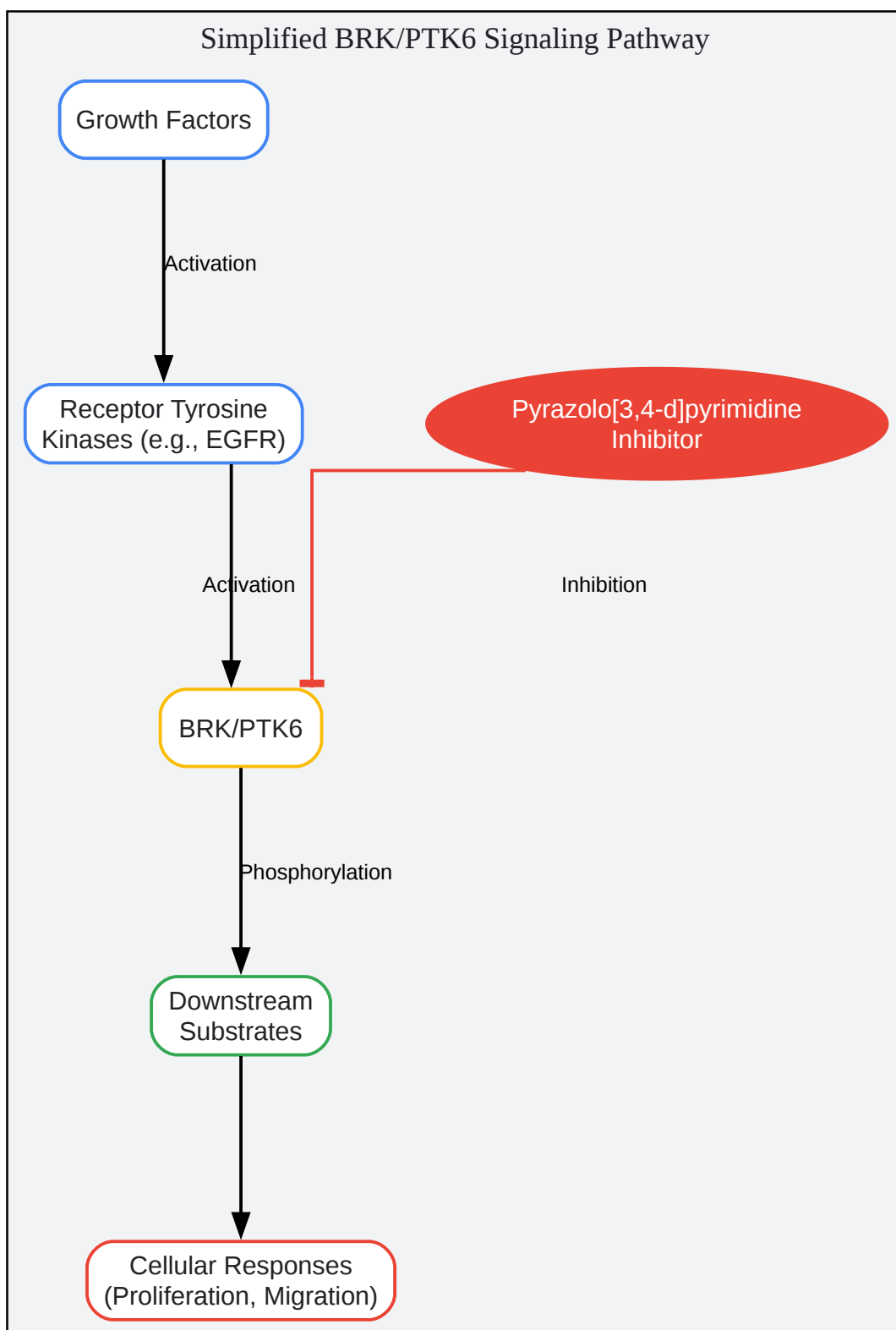
The synthesis of the pyrazolo[3,4-d]pyrimidine core from **ethyl 3-iodo-1H-pyrazole-4-carboxylate** typically involves a cyclocondensation reaction. This can be achieved by reacting the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the formation of the fused pyrimidine ring.

Targeting Kinase Signaling Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases. These include:

- Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and invasion.
- Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and survival.



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Caption: Inhibition of the BRK/PTK6 Signaling Pathway.

Safety and Handling

As a laboratory chemical, **ethyl 3-iodo-1H-pyrazole-4-carboxylate** should be handled with appropriate safety precautions.

Hazard Identification

Based on available safety data sheets for similar compounds, **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is expected to have the following GHS hazard classifications:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear compatible chemical-resistant gloves.
 - Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419889#ethyl-3-iodo-1h-pyrazole-4-carboxylate-cas-number>]

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